molecular formula C22H24N4O3 B6977936 2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide

2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide

Cat. No.: B6977936
M. Wt: 392.5 g/mol
InChI Key: FUEOBHMFHLDKBM-UHFFFAOYSA-N
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Description

2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a benzimidazole moiety, and a phenylacetamide group, making it a subject of interest for researchers.

Properties

IUPAC Name

2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-25-18-7-3-2-6-17(18)24-21(25)15-9-11-16(12-10-15)23-20(28)14-26-13-5-4-8-19(27)22(26)29/h2-3,6-7,9-12,19,27H,4-5,8,13-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEOBHMFHLDKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)NC(=O)CN4CCCCC(C4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Azepane Ring: This step involves the cyclization of a suitable precursor to form the azepane ring. Common reagents include amines and carboxylic acids under acidic or basic conditions.

    Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.

    Attachment of the Benzimidazole Moiety: The benzimidazole group is attached via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.

    Formation of the Phenylacetamide Group: This involves the reaction of the benzimidazole derivative with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxy group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The azepane ring may contribute to the compound’s ability to penetrate cell membranes, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-hydroxy-2-oxoazepan-1-yl)-N-phenylacetamide: Lacks the benzimidazole moiety, resulting in different biological activity.

    N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide: Lacks the azepane ring, affecting its chemical properties and reactivity.

Uniqueness

2-(3-hydroxy-2-oxoazepan-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide is unique due to the combination of the azepane ring, benzimidazole moiety, and phenylacetamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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